molecular formula C14H17F3N2O2 B2754030 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396876-71-3

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2754030
CAS No.: 1396876-71-3
M. Wt: 302.297
InChI Key: HECAALIVWFYAOR-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structural features of this compound, such as the cyclopropyl group and the trifluoromethylphenyl moiety, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of a cyclopropyl-containing alcohol with an isocyanate derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the urea linkage. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: LiAlH4, ether, reflux.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and trifluoromethylphenyl moiety may enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different biological activity.

    1-(3-Hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the cyclopropyl group, which may affect its chemical stability and reactivity.

    1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea: Positional isomer with potentially different binding properties.

Uniqueness

The presence of both the cyclopropyl group and the trifluoromethylphenyl moiety in 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea makes it unique compared to its analogs. These structural features may confer enhanced chemical stability, biological activity, and selectivity in various applications.

Properties

IUPAC Name

1-(3-cyclopropyl-3-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)10-2-1-3-11(8-10)19-13(21)18-7-6-12(20)9-4-5-9/h1-3,8-9,12,20H,4-7H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECAALIVWFYAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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